N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine
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Overview
Description
N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a unique structure combining an imidazole ring, a thiazole ring, and a guanidine group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives and imidazole-thiazole hybrids. Examples are:
Methylamine: A simpler amine with similar reactivity but less complex structure.
Imidazole derivatives: Compounds with similar ring structures but different functional groups.
Thiazole derivatives: Compounds with the thiazole ring but varying substituents.
Uniqueness
What sets N’'-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82982-67-0 |
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Molecular Formula |
C8H11N7S |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[4-[2-(methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H11N7S/c1-11-7-12-2-4(13-7)5-3-16-8(14-5)15-6(9)10/h2-3H,1H3,(H2,11,12,13)(H4,9,10,14,15) |
InChI Key |
KGDHJKWWYPFQAO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
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